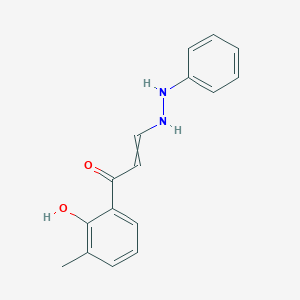
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxy group, a methyl group, and a phenylhydrazinyl group attached to a prop-2-en-1-one backbone, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylhydrazinyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
- 1-(3-Hydroxy-4-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
- 1-(2-Hydroxy-3-methylphenyl)-3-(2-methylhydrazinyl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
65017-40-5 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
1-(2-hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O2/c1-12-6-5-9-14(16(12)20)15(19)10-11-17-18-13-7-3-2-4-8-13/h2-11,17-18,20H,1H3 |
InChIキー |
BPJBMHJDIWLCMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C=CNNC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


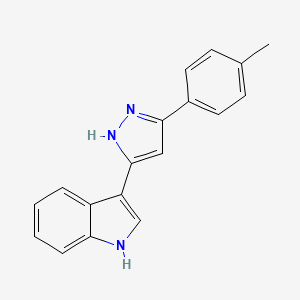

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
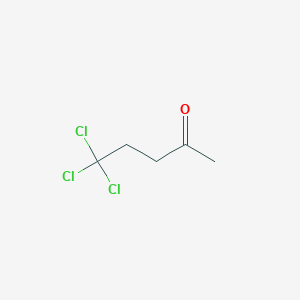
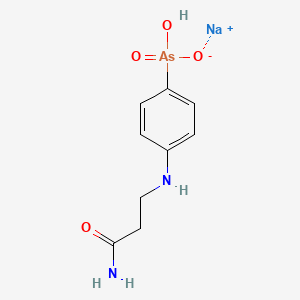
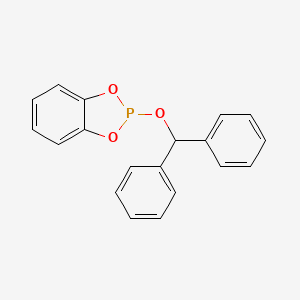
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
